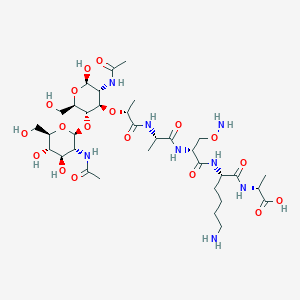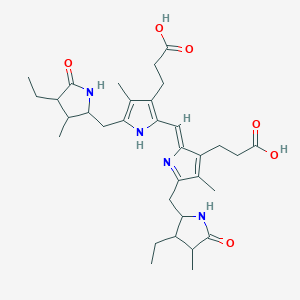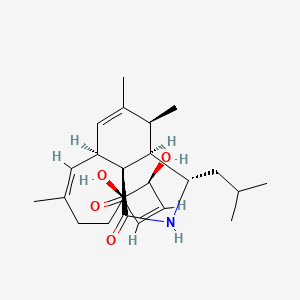
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
説明
Aspochalasin D is a co-metabolite originally isolated from A. microcysticus with aspochalasins A, B, and C, that was initially thought to be inactive. It has antibacterial activity against Gram-positive and Gram-negative bacteria at a concentration of 1 mg/ml. Aspochalasin D is more cytotoxic, via apoptosis, to Ba/F3-V12 cells in an IL-3-free medium than in an IL-3-containing medium (IC50s = 0.49 and 1.9 µg/ml, respectively).
科学的研究の応用
Anti-Cancer Activity
Aspochalasin D has been found to exhibit anti-cancer properties . This makes it a potential candidate for further research in the field of oncology.
Anti-Bacterial Properties
Another significant application of Aspochalasin D is its anti-bacterial activity . This suggests that it could be used in the development of new antibiotics or other anti-bacterial treatments.
Anti-Fouling Bioactivity
Aspochalasin D also exhibits anti-fouling bioactivity . This means it could be used to prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces, a common issue in marine environments.
Inhibition of Serotonin Release
Research has shown that Aspochalasin D can inhibit serotonin release . This suggests potential applications in the treatment of conditions related to serotonin levels, such as depression and anxiety disorders.
Production Enhancement through Genetic Engineering
The production of Aspochalasin D has been enhanced through genetic engineering of Aspergillus flavipes . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improved the AD production . This opens up possibilities for large-scale production of Aspochalasin D for various applications.
Potential Applications in Agriculture and Pharmaceutical
Given its unique bioactivities, Aspochalasin D has important potential application prospects in agriculture and pharmaceutical . Further research and development could lead to new uses in these fields.
作用機序
Target of Action
Aspochalasin D is a member of the cytochalasans, a large class of fungal secondary metabolites It’s known that cytochalasans, in general, have the biological activity of binding to actin , which could affect a series of cellular processes including cytokinesis, cell motility, endocytosis, and exocytosis .
Mode of Action
While the precise mechanisms of action of aspochalasin D are still under investigation, it appears to elicit cytostatic and cytotoxic effects similarly as its parental group . These effects are likely due to its interaction with actin, as mentioned above.
Biochemical Pathways
The biosynthesis of aspochalasin D mainly goes through three reaction steps . It involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improve the aspochalasin D production .
Pharmacokinetics
It’s known that the production of aspochalasin d can be improved by optimizing culture conditions . This suggests that the bioavailability of aspochalasin D could potentially be enhanced through similar optimization techniques.
Result of Action
Aspochalasin D has been found to exhibit a range of biological activities, including anti-fouling, anti-cancer, anti-bacterial, and inhibiting serotonin release . These effects are likely the result of aspochalasin D’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of aspochalasin D can be influenced by environmental factors. For instance, the production of aspochalasin D was found to be improved by optimizing culture conditions . This suggests that the action, efficacy, and stability of aspochalasin D could potentially be influenced by the conditions in which it is produced or administered.
特性
IUPAC Name |
(1S,3Z,5S,6R,9Z,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19-,20+,22+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKKGSNXSCKCP-IJDGJKBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@H]([C@H](/C=C\C3=O)O)O)/C)C=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017699 | |
| Record name | Aspochalasin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71968-02-0 | |
| Record name | Aspochalasin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071968020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspochalasin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)
![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)
![5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1237240.png)


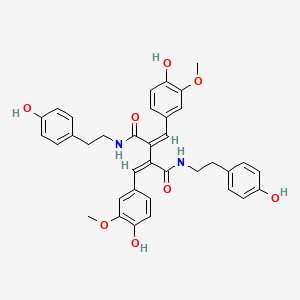
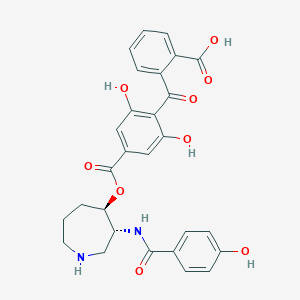
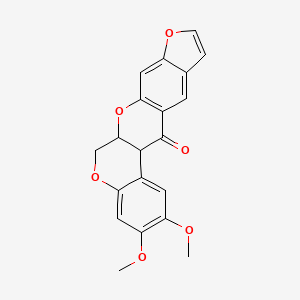
![8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1237252.png)
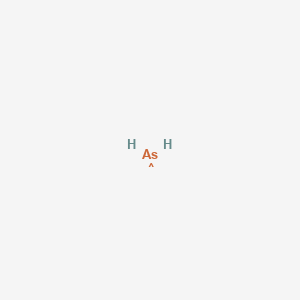
![[CrAcac2]](/img/structure/B1237254.png)
